molecular formula C8H8BrNO2 B1270896 1-Bromo-4,5-dimethyl-2-nitrobenzene CAS No. 53938-24-2

1-Bromo-4,5-dimethyl-2-nitrobenzene

Cat. No.: B1270896
CAS No.: 53938-24-2
M. Wt: 230.06 g/mol
InChI Key: BXLRLFDGLUSGQD-UHFFFAOYSA-N
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Description

1-Bromo-4,5-dimethyl-2-nitrobenzene is an organic compound with the molecular formula C8H8BrNO2 It is characterized by a benzene ring substituted with a bromine atom, two methyl groups, and a nitro group

Mechanism of Action

Target of Action

The primary target of 1-Bromo-4,5-dimethyl-2-nitrobenzene is the benzene ring in organic compounds . The benzene ring is a key component of many organic compounds and plays a crucial role in their structure and function .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The electrophilic aromatic substitution reaction of benzene is a key biochemical pathway affected by this compound . This pathway involves the formation of a sigma-bond to the benzene ring by the electrophile, followed by the removal of a proton to yield a substituted benzene ring . This reaction maintains the aromaticity of the benzene ring, which is crucial for the stability of many organic compounds .

Pharmacokinetics

For instance, its molecular weight (230.06) suggests that it could be absorbed and distributed in the body . .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This reaction can lead to the synthesis of various benzene derivatives, which can have diverse molecular and cellular effects depending on their specific structures and properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature and pH can affect the rate and extent of the electrophilic aromatic substitution reaction . Moreover, the presence of other substances in the reaction environment can also influence the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4,5-dimethyl-2-nitrobenzene can be synthesized through the bromination of 4,5-dimethyl-2-nitrobenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4,5-dimethyl-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-4,5-dimethyl-2-nitrobenzene has several applications in scientific research:

Comparison with Similar Compounds

  • 1-Bromo-2-nitrobenzene
  • 1-Bromo-4-nitrobenzene
  • 1-Bromo-4,5-dimethoxy-2-nitrobenzene

Uniqueness: The combination of these substituents provides distinct chemical properties compared to other similar compounds .

Properties

IUPAC Name

1-bromo-4,5-dimethyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-3-7(9)8(10(11)12)4-6(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLRLFDGLUSGQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356540
Record name 1-bromo-4,5-dimethyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53938-24-2
Record name 1-bromo-4,5-dimethyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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